Lipophilicity Tuning: XLogP3 Shift of +0.8 vs. Unsubstituted Parent and +0.4 vs. 5-Methyl Analog
The 5-ethyl substituent on the oxazole ring increases the computed lipophilicity of 5-ethyl-4-phenyl-1,3-oxazol-2-amine (XLogP3 = 2.5) relative to both the unsubstituted 4-phenyl-1,3-oxazol-2-amine (XLogP3 = 1.7) and the 5-methyl-4-phenyl-1,3-oxazol-2-amine (XLogP3 = 2.1) [1][2][3]. This represents a ∆XLogP3 of +0.8 and +0.4, respectively.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Phenyl-1,3-oxazol-2-amine (XLogP3 = 1.7); 5-Methyl-4-phenyl-1,3-oxazol-2-amine (XLogP3 = 2.1) |
| Quantified Difference | ∆XLogP3 = +0.8 vs. unsubstituted parent; ∆XLogP3 = +0.4 vs. 5-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem |
Why This Matters
The incremental lipophilicity gain provided by the 5-ethyl group can be exploited to modulate membrane permeability and oral absorption without resorting to halogenation or other structural changes that may introduce toxicity or metabolic liabilities.
- [1] PubChem CID 292346. 5-Ethyl-4-phenyl-1,3-oxazol-2-amine. XLogP3-AA = 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/292346 (accessed 2026-04-28). View Source
- [2] PubChem CID 520605. 4-Phenyl-1,3-oxazol-2-amine. XLogP3-AA = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/520605 (accessed 2026-04-28). View Source
- [3] PubChem CID 12495132. 5-Methyl-4-phenyl-1,3-oxazol-2-amine. XLogP3-AA = 2.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12495132 (accessed 2026-04-28). View Source
